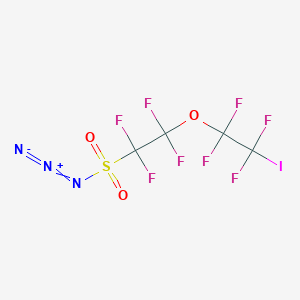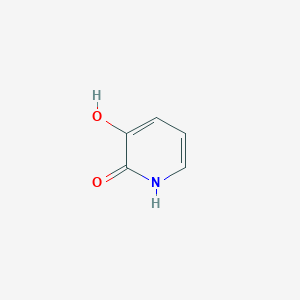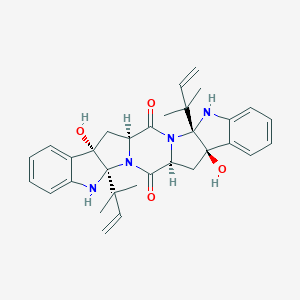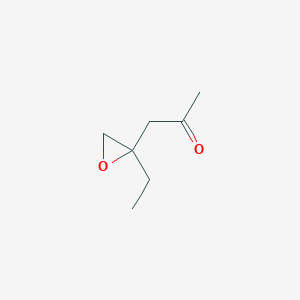![molecular formula C10H12O3 B124254 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone CAS No. 58282-51-2](/img/structure/B124254.png)
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone
Overview
Description
Preparation Methods
The synthesis of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone typically involves multiple steps under specific reaction conditions. One common method involves the reaction of 2-hydroxyethylphenol with acetic anhydride . The process includes:
Reaction with Acetic Anhydride: 2-hydroxyethylphenol reacts with acetic anhydride to form the desired product.
Catalysis: The reaction is often catalyzed by Lewis acids.
Purification: The final product is purified through crystallization or other suitable methods.
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone can be compared with similar compounds such as:
2-Hydroxy-2-methyl-1-phenyl-1-propanone: This compound is used as a photoinitiator in polymer chemistry.
2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-glucopyranoside: Known for its antioxidant properties and extracted from natural sources.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields .
Properties
IUPAC Name |
1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(12)9-6-8(4-5-11)2-3-10(9)13/h2-3,6,11,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGAEGPITWAFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509427 | |
| Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58282-51-2 | |
| Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58282-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

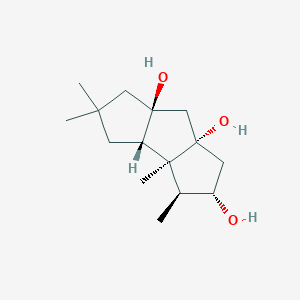
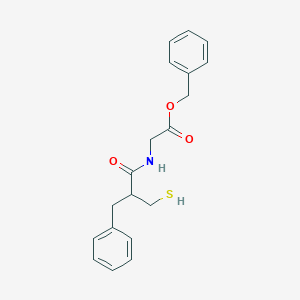
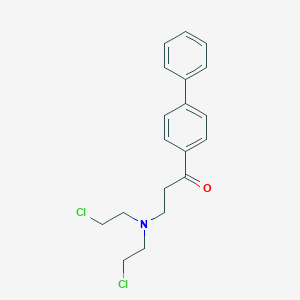
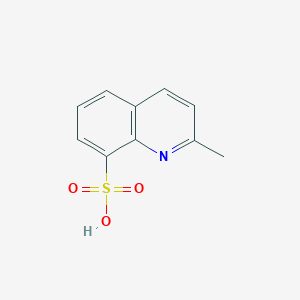
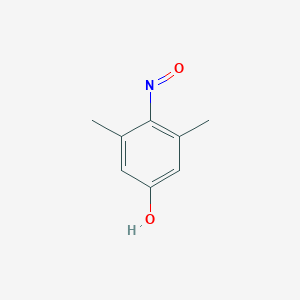
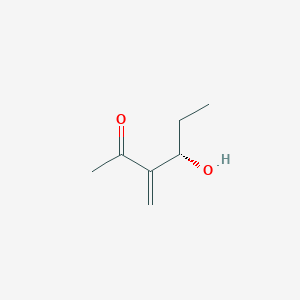
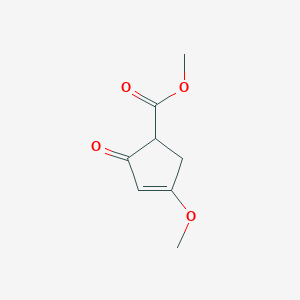
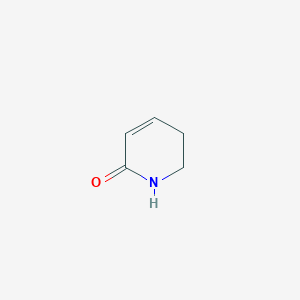

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
